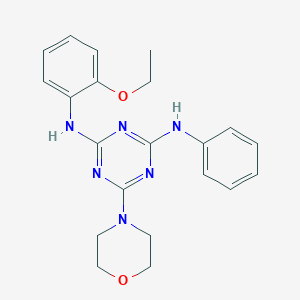
N2-(2-ethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N2-(2-ethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine is a derivative of 1,3,5-triazine, which is a heterocyclic compound with a ring structure composed of three carbon atoms and three nitrogen atoms. The specific structure of this compound suggests that it has been modified with ethoxyphenyl and morpholino groups, which could potentially affect its physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related triazine derivatives has been reported in the literature. For instance, morpholine-substituted 1,3,5-triazine derivatives have been successfully synthesized, as described in the first paper. These derivatives include an alkoxy-o-carborane group in the 6-position of the triazine ring, which is a structural feature that could be similar to the ethoxy group in the compound of interest .
Molecular Structure Analysis
The molecular structure of triazine derivatives can be complex, with various substituents influencing the overall shape and electronic distribution. In the second paper, the authors discuss a triazine compound with morpholine and phenoxy substituents. They report the dihedral angle between the triazine and phenyl rings, which is a critical aspect of the molecule's conformation . Although the compound is not directly studied, this information provides insight into how substituents can affect the triazine core's geometry.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of N2-(2-ethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine, they do provide information on the reactivity of similar compounds. Triazine derivatives are known for their versatility in chemical reactions, often serving as key intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of morpholine and ethoxyphenyl groups could influence the reactivity, making the compound a potential candidate for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives can vary widely depending on their substituents. The papers do not provide specific data on the compound of interest, but they do offer insights into related molecules. For example, the crystallographic analysis in the second paper reveals the conformation of the morpholine rings, which can impact the compound's solubility, stability, and interaction with biological targets . The cytotoxicity data from the first paper also suggest that these compounds can have significant biological activities, which could be relevant for the compound .
Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of novel triazole derivatives, including morpholine components, indicates the utility of such compounds in developing antimicrobial agents. These compounds have been shown to possess good to moderate activities against various microorganisms, underscoring their potential in the creation of new antimicrobial substances (H. Bektaş et al., 2007).
Biological Activity of Pyrimidine Derivatives
A series of pyrimidine derivatives linked with morpholinophenyl groups have been synthesized and evaluated for larvicidal activity. These compounds demonstrate significant activity against larvae, highlighting their potential application in pest control and public health (S. Gorle et al., 2016).
Material Science Applications
Triazine compounds have been utilized in the improvement of electronic devices such as organic light-emitting diodes (OLEDs). These compounds serve as efficient electron-transport layers, enhancing the driving voltages, power conversion efficiencies, and operational stability of OLEDs, showcasing their significance in advancing electronic and optoelectronic technologies (T. Matsushima et al., 2010).
Environmental Applications
Compounds similar to the one of interest have been investigated for their adsorption properties, specifically in the removal of pesticides from wastewater. This application is critical for environmental protection, offering a cost-effective and efficient method for purifying water contaminated with hazardous chemicals (Stéphanie Boudesocque et al., 2008).
properties
IUPAC Name |
2-N-(2-ethoxyphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-2-29-18-11-7-6-10-17(18)23-20-24-19(22-16-8-4-3-5-9-16)25-21(26-20)27-12-14-28-15-13-27/h3-11H,2,12-15H2,1H3,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOPLZOJQFAHMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(2-ethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate](/img/structure/B2550814.png)
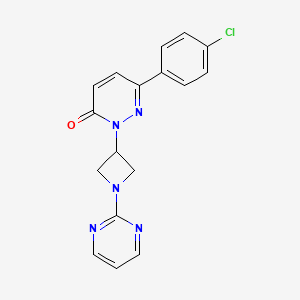
![N-(2-ethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2550816.png)
![3-(2-chlorophenyl)-5-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)isoxazole-4-carboxamide](/img/structure/B2550818.png)
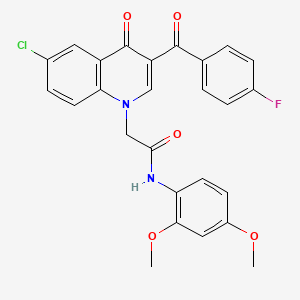

![1,9-Dioxaspiro[5.5]undecan-4-ylmethanesulfonyl fluoride](/img/structure/B2550825.png)
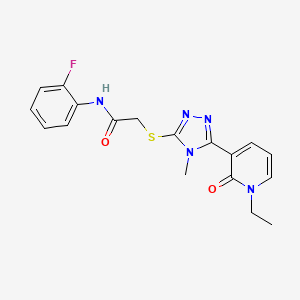
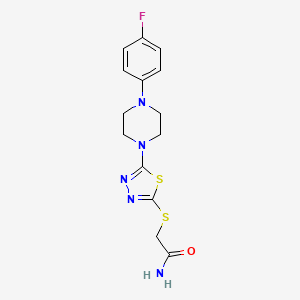

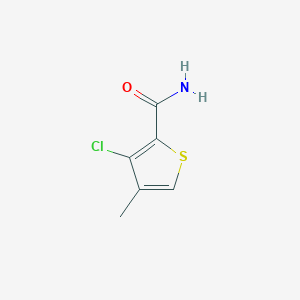
![2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2550832.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2550834.png)
